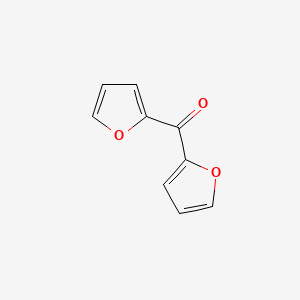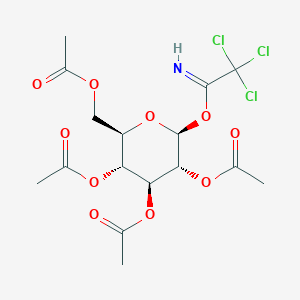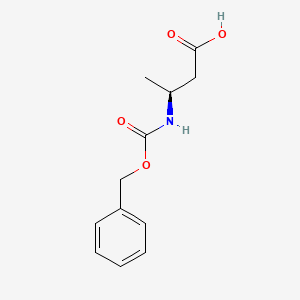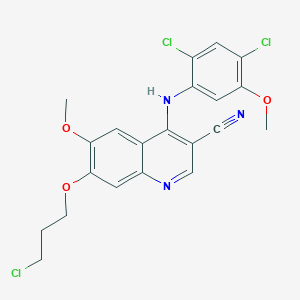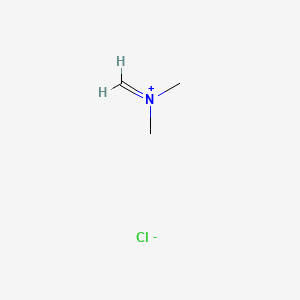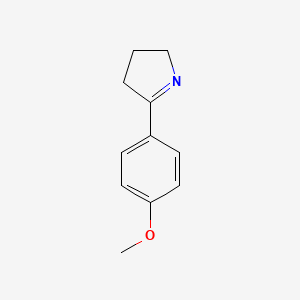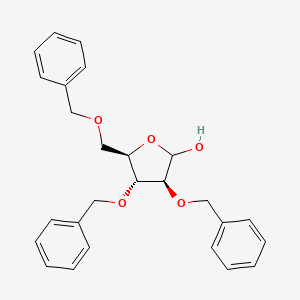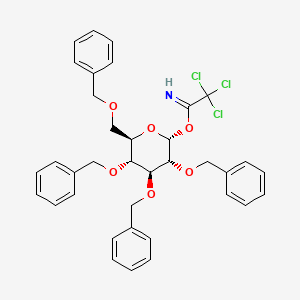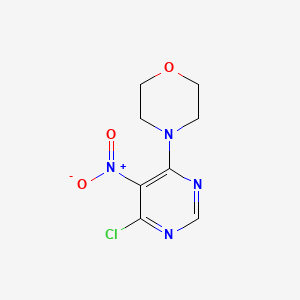
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
Vue d'ensemble
Description
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is a chemical compound with the formula C8H9ClN4O3 . It is used for research purposes . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . The exact structure of this compound is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or use a molecular modeling software.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. The molecular weight of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine is 244.64 . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Antitumor Agents
- Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines, including 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, revealed significant inhibition of proliferation in L1210 and H.Ep.2 cells, indicating potential as antitumor agents. The antiproliferative activity suggests a short-lived mechanism of action, possibly through alkylation (Thompson et al., 1997).
Structure Analysis
- Studies on the structure of 3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol and its isomers have been conducted to determine the position of the morpholine residue in these compounds. These analyses provide insights into the molecular structure and stability of such compounds (Gzella et al., 2000).
Anticancer Research
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, particularly in anticancer drug research. Various derivatives of this compound have shown potential biological activities, making it a significant subject in the study of small molecule inhibitors for cancer treatment (Wang et al., 2016).
Antibacterial Evaluation
- The synthesis of thiazolo[4,5-d]pyrimidines, including morpholine substitutions, and their subsequent antibacterial evaluations highlight the potential of these compounds in developing new antibacterial agents (Rahimizadeh et al., 2011).
Interaction with DNA Repair Proteins
- Research into 2-amino-6-aryloxy-5-nitropyrimidines with morpholino substituents aimed at inactivating the human DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT) showcases the compound's relevance in understanding DNA interactions and potential therapeutic applications (Lopez et al., 2011).
Synthesis and Antimicrobial Activity
- The synthesis of compounds involving morpholine and their examination for antibacterial and antimycotic activities indicate the importance of these compounds in developing new antimicrobial agents (Galkina et al., 2017).
Crystal Structures and Spectroscopic Properties
- The crystal structures of compounds like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine have been determined, providing insights into the molecular geometry and spectroscopic properties of these compounds (Aydinli et al., 2010).
Safety And Hazards
The safety information for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine indicates that it has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when using it.
Propriétés
IUPAC Name |
4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDXPRZNICKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428068 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine | |
CAS RN |
54660-14-9 | |
| Record name | 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



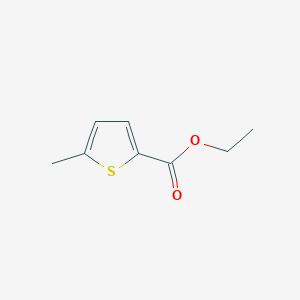
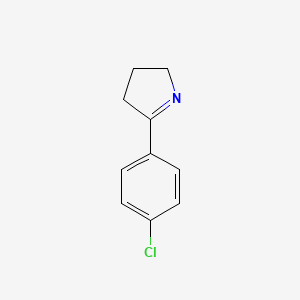
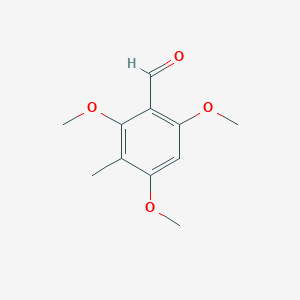
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)
